CCK-B receptors are known to play a role in modulating pain perception in the central nervous system. 1-(3-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea acts as an antagonist at these receptors, potentially blocking the effects of endogenous CCK. [ [] ] This blockade may disinhibit the analgesic pathways mediated by endogenous enkephalins, leading to enhanced pain relief. [ [] ]
1-(3-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been studied in the context of pain management. Specifically, its ability to potentiate the antinociceptive effects of RB 101, a complete inhibitor of enkephalin-catabolizing enzymes, has been investigated. [ [] ] Studies in rat tail-flick and mouse hot-plate tests indicated a significant enhancement of RB 101-induced analgesia when co-administered with 1-(3-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea. [ [] ] This suggests potential applications in enhancing opioid-based pain relief.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4